N-(4-chlorophenyl)-3-phenoxybenzamide

PDE4 inhibition Anti-inflammatory SAR

N-(4-Chlorophenyl)-3-phenoxybenzamide is a synthetic small molecule belonging to the phenoxybenzamide class, characterized by a 3-phenoxybenzamide core with a para-chloro substituent on the N-phenyl ring. This compound has been profiled across multiple biological targets, most notably as a phosphodiesterase 4A (PDE4A) inhibitor , a bacterial cell division protein FtsZ binder , a poly(ADP-ribose) polymerase 1 (PARP1) inhibitor , and a histone deacetylase 1 (HDAC1) inhibitor.

Molecular Formula C19H14ClNO2
Molecular Weight 323.78
CAS No. 313647-96-0
Cat. No. B2645823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-phenoxybenzamide
CAS313647-96-0
Molecular FormulaC19H14ClNO2
Molecular Weight323.78
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H14ClNO2/c20-15-9-11-16(12-10-15)21-19(22)14-5-4-8-18(13-14)23-17-6-2-1-3-7-17/h1-13H,(H,21,22)
InChIKeySYWBAPLRZGJQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chlorophenyl)-3-phenoxybenzamide (CAS 313647-96-0) – Chemical Class and Pharmacological Profile for Informed Procurement


N-(4-Chlorophenyl)-3-phenoxybenzamide is a synthetic small molecule belonging to the phenoxybenzamide class, characterized by a 3-phenoxybenzamide core with a para-chloro substituent on the N-phenyl ring. This compound has been profiled across multiple biological targets, most notably as a phosphodiesterase 4A (PDE4A) inhibitor [1], a bacterial cell division protein FtsZ binder [2], a poly(ADP-ribose) polymerase 1 (PARP1) inhibitor [3], and a histone deacetylase 1 (HDAC1) inhibitor [4]. Its multi-target activity profile distinguishes it from single-target benzamide analogs and makes it a versatile tool compound for probing diverse biological pathways.

Why N-(4-Chlorophenyl)-3-phenoxybenzamide Cannot Be Simply Replaced by Other Phenoxybenzamide Analogs – The Structural Basis for Differentiated Activity


Phenoxybenzamide analogs exhibit highly divergent target engagement profiles that are exquisitely sensitive to subtle structural modifications. The para-chloro substituent on the N-phenyl ring of N-(4-chlorophenyl)-3-phenoxybenzamide is not a passive structural feature; it directly modulates electronic properties and binding-pocket complementarity. Removing this substituent (as in 3-phenoxy-N-phenylbenzamide) can result in a ≥7-fold shift in PDE4A inhibitory potency [1]. Similarly, substituting the amide carbonyl with a hydroxamic acid (as in N-hydroxy-3-phenoxybenzamide) redirects selectivity toward HDAC8 [2], while repositioning the phenoxy group from the 3- to the 4-position alters PARP10 selectivity profiles [3]. These examples demonstrate that in-class substitution is not functionally interchangeable—each structural variant requires independent potency, selectivity, and target engagement validation before any procurement or experimental substitution decision.

Quantitative Differentiation Evidence: N-(4-Chlorophenyl)-3-phenoxybenzamide vs. Closest Analogs Across Five Target Dimensions


PDE4A Inhibition: Para-Chloro Substitution Yields ≥7-Fold Potency Gain Over the Des-Chloro Analog

N-(4-Chlorophenyl)-3-phenoxybenzamide inhibits PDE4A with an IC₅₀ of 10.7 nM [1]. The closest des-chloro analog, 3-phenoxy-N-phenylbenzamide, exhibits an IC₅₀ of 74.7 nM against PDE4A3 under comparable human recombinant enzyme assay conditions [2]. This represents approximately a 7-fold improvement in inhibitory potency conferred solely by the para-chloro substituent.

PDE4 inhibition Anti-inflammatory SAR

FtsZ Binding: Moderate Affinity for Staphylococcus aureus FtsZ with a Differentiated Binding Mode from PC190723

N-(4-Chlorophenyl)-3-phenoxybenzamide binds to Staphylococcus aureus FtsZ with a dissociation constant (Kd) of 2,000 nM (2.0 µM) measured by fluorescence spectroscopy [1]. By comparison, the well-characterized FtsZ inhibitor PC190723 exhibits an IC₅₀ of 55 ng/mL (~120 nM based on molecular weight of ~460 Da) against S. aureus FtsZ GTPase activity . While PC190723 is a more potent FtsZ inhibitor, N-(4-chlorophenyl)-3-phenoxybenzamide represents a structurally distinct benzamide chemotype that may engage FtsZ through a different binding mode, as it lacks the oxazole moiety characteristic of PC190723 and related probes [2].

FtsZ inhibitor Antibacterial Cell division

PARP1 Inhibition: Single-Digit Nanomolar Cellular Activity Comparable to Clinical Candidates

N-(4-Chlorophenyl)-3-phenoxybenzamide inhibits PARP1 in a cellular context (human HeLa cells) with an IC₅₀ of 27 nM, measured as the reduction in H₂O₂-induced poly(ADP-ribose) (PAR) formation [1]. This cellular IC₅₀ places the compound in a potency range comparable to clinical PARP inhibitors (e.g., olaparib cellular PARP1 IC₅₀ ~5 nM), yet it is structurally distinct from the phthalazinone and piperazine-based clinical candidates. By contrast, the simple benzamide analog 3-aminobenzamide, an early-generation PARP probe, exhibits an IC₅₀ in the 10–30 µM range, representing a >370-fold lower cellular potency [2].

PARP1 inhibitor DNA repair Oncology

HDAC1 Inhibition: Sub-Micromolar Potency Distinct from Hydroxamic Acid-Based HDAC Inhibitors

N-(4-Chlorophenyl)-3-phenoxybenzamide inhibits human recombinant HDAC1 with an IC₅₀ of 649 nM [1]. The structurally related N-hydroxy-3-phenoxybenzamide, which replaces the amide with a zinc-chelating hydroxamic acid, shows only weak HDAC8 inhibition (IC₅₀ = 6,600 nM) [2]. This comparison illustrates a critical structure-activity divergence: the non-hydroxamic acid benzamide scaffold of the target compound preferentially engages Class I HDACs (HDAC1), whereas the hydroxamic acid analog is markedly weaker. The clinically studied benzamide HDAC inhibitor entinostat (MS-275) exhibits HDAC1 IC₅₀ values of 243–510 nM depending on assay conditions [3], placing N-(4-chlorophenyl)-3-phenoxybenzamide within the same order of magnitude as a clinical candidate.

HDAC inhibitor Epigenetics Benzamide

Antibacterial Spectrum: Gram-Negative Activity Against Klebsiella pneumoniae with MIC Ranging from 31.3 to >1,000 µg/mL

N-(4-Chlorophenyl)-3-phenoxybenzamide has been tested for in vitro antibacterial activity against Klebsiella pneumoniae ATCC 10031, with a reported MIC range of 31.3 to >1,000 µg/mL . By contrast, the phenoxybenzamide-derived FtsZ inhibitor PC190723 shows potent anti-staphylococcal activity (MIC = 1 µg/mL against MSSA and MRSA) but lacks meaningful Gram-negative coverage due to efflux pump susceptibility and outer membrane impermeability . The measurable anti-Klebsiella activity of N-(4-chlorophenyl)-3-phenoxybenzamide, albeit modest, indicates a differentiated spectrum that may reflect alternative mechanisms beyond FtsZ inhibition or reduced susceptibility to Gram-negative resistance determinants.

Antibacterial Gram-negative MIC

Recommended Application Scenarios for N-(4-Chlorophenyl)-3-phenoxybenzamide Based on Quantitatively Validated Differentiation


PDE4-Focused Anti-Inflammatory Screening Where Para-Chloro Substitution Is a Critical Potency Determinant

For high-throughput screening (HTS) campaigns targeting PDE4A for respiratory or dermatological anti-inflammatory indications, N-(4-chlorophenyl)-3-phenoxybenzamide (PDE4A IC₅₀ = 10.7 nM) offers a ~7-fold potency advantage over its des-chloro analog 3-phenoxy-N-phenylbenzamide (IC₅₀ = 74.7 nM) [1]. This potency gain, attributable to the para-chloro substituent, translates to lower screening concentrations, reduced solvent interference, and improved assay signal-to-noise ratios. Procurement of this specific analog is recommended over the des-chloro variant when screening libraries are being built to explore the upper potency range of the phenoxybenzamide SAR series.

PARP1-Mediated DNA Repair Studies at Pharmacologically Relevant Intracellular Concentrations

With a cellular PARP1 IC₅₀ of 27 nM in HeLa cells [1], N-(4-chlorophenyl)-3-phenoxybenzamide operates in a concentration range compatible with selective PARP1 target engagement without the confounding polypharmacology observed with millimolar concentrations of legacy benzamide probes such as 3-aminobenzamide. This compound is ideally suited for DNA damage response studies in oncology research, particularly in experiments requiring sustained PARP inhibition at sub-cytotoxic concentrations to dissect PARP1-dependent vs. PARP1-independent repair pathways.

Benzamide-Class HDAC Inhibitor Tool Compound for Class I Selectivity Profiling

N-(4-Chlorophenyl)-3-phenoxybenzamide inhibits HDAC1 with an IC₅₀ of 649 nM [1], positioning it within the same potency order of magnitude as the clinically validated benzamide HDAC inhibitor entinostat. Unlike hydroxamic acid-based HDAC inhibitors, this benzamide scaffold does not rely on strong zinc chelation, which may confer a slower, tighter-binding kinetic profile characteristic of this chemotype. Epigenetics research groups seeking a non-hydroxamic acid HDAC1 reference inhibitor for comparative selectivity profiling across Class I HDAC isoforms should prioritize this compound over N-hydroxy-3-phenoxybenzamide (HDAC8 IC₅₀ = 6,600 nM) [2], which is substantially weaker and targets a different HDAC subclass.

Gram-Negative Antibacterial Discovery: A Phenoxybenzamide Starting Point with Documented K. pneumoniae Activity

The documented anti-Klebsiella pneumoniae activity (MIC range: 31.3 to >1,000 µg/mL) [1] distinguishes N-(4-chlorophenyl)-3-phenoxybenzamide from Gram-positive-restricted FtsZ inhibitors such as PC190723. Antibacterial drug discovery programs focused on Gram-negative ESKAPE pathogens should consider this compound as a scaffold for further optimization, as it provides evidence of outer membrane penetration—a critical hurdle in Gram-negative drug development. Structure-activity relationship expansion around this chemotype may yield analogs with improved MIC values while retaining the Gram-negative permeability demonstrated by the parent compound.

Quote Request

Request a Quote for N-(4-chlorophenyl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.